Cas no 941678-49-5 (Ruxolitinib)

Ruxolitinib structure
Ruxolitinib structure
Product Name:Ruxolitinib
CAS 번호:941678-49-5
MF:C17H18N6
메가와트:306.365022182465
MDL:MFCD12031592
CID:820687
PubChem ID:25126798
Update Time:2026-03-24

Ruxolitinib 화학적 및 물리적 성질

이름 및 식별자

    • β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(βR)-1H-pyrazole-1-propanenitrile
    • (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
    • (R)-Ruxolitinib
    • 1H-PYRAZOLE-1-PROPANENITRILE, .BETA.-CYCLOPENTYL-4-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-, (.BETA.R)-
    • INCB018424
    • Ruxolitinib
    • Ruxolitinib (INCB018424,INCB18424, NCB018424,NCB18424)
    • Ruxolitinib INCB018424Jakafi
    • Ruxolitinib(INCB018424)
    • Ruxolitinib-D4
    • ((3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile)
    • (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propionitrile
    • (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
    • INCB-018424
    • (betaR)-beta-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile
    • Ruxolitinib (INCB018424)
    • INCB 018424
    • INCB18424
    • INC424
    • 82S8X8XX8H
    • INCB018424 (Ruxolitinib)
    • C17H18N6
    • (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
    • R-Ruxolitinib
    • Ruxolitinib [USAN:INN]
    • INCB 18424
    • INC 424
    • (3R)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-
    • (3R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
    • (βR)-β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile (ACI)
    • (R)-3-[4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]-3-cyclopentylpropanenitrile
    • Opzelura
    • AS-18619
    • L01XE18
    • CHEBI:66919
    • DTXSID10240930
    • SCHEMBL16546708
    • CCG-264889
    • AKOS016842401
    • EX-A1670
    • RUXOLITINIB [VANDF]
    • 1H-PYRAZOLE-1-PROPANENITRILE, .BETA.-CYCLOPENTYL-4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)-, (.BETA.R)-
    • HFNKQEVNSGCOJV-OAHLLOKOSA-N
    • 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-,(betaR)-
    • BDBM50355501
    • (R)-Ruxolitinib (>90%)
    • (3R)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile
    • UNII-82S8X8XX8H
    • HSDB 8259
    • AC-24280
    • CHEMBL1789941
    • (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Synonyms:Ruxolitinib)
    • ruxolitinibum
    • Q7383611
    • EN300-18772174
    • NSC800874
    • NCGC00244253-12
    • 1H-PYRAZOLE-1-PROPANENITRILE, beta-CYCLOPENTYL-4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)-, (betaR)-
    • INC-424
    • BRD-K53972329-001-07-0
    • INCB-18424
    • Ruxolitinib [INN]
    • (ssR)-ss-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile; (3R)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile; (ssR)-ss-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile; INC 424; INCB 018424; Ruxolitinib
    • BRD-K53972329-001-02-1
    • NSC-763371
    • NCGC00244253-01
    • Oral JAK Inhibitor INCB18424
    • INCB018424 , (R)-Ruxolitinib
    • s1378
    • 3R)-3-cyclopentyl-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)pyrazol-1-yl)propanenitrile
    • (3R)-3-CYCLOPENTYL-3-(4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)PYRAZOL-1-YL)PROPANENITRILE
    • (3R)-3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
    • SCHEMBL171319
    • 3-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(beta-R)-1H-pyrazole-1-propanenitrile
    • NSC-800874
    • NCGC00244253-02
    • RUXOLITINIB [MI]
    • RXT
    • NCGC00244253-11
    • BRD-K53972329-001-03-9
    • A-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(AR)-1H-pyrazole-1-propanenitrile
    • MFCD12031592
    • NSC763371
    • DB08877
    • HY-50856
    • RUXOLITINIB [WHO-DD]
    • NCGC00244253-23
    • AB01565782_02
    • CS-0864
    • RUXOLITINIB [USAN]
    • DTXCID40163421
    • (3R)-3-cyclopentyl-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile
    • GTPL5688
    • Ruxolitinib (USAN/INN)
    • 941678-49-5
    • D09959
    • INCB18424,Ruxolitinib
    • SDCCGSBI-0654261.P002
    • (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H -pyrazol-1-yl)-3-cyclopentylpropanenitrile
    • BCP9000784
    • Jakafi
    • Roxolitinib
    • (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
    • (3R)-3-(4-(7H-pyrrolo[2,3-d]pyriMidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
    • (3R)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyriMidin-4-yl}-1H-pyrazol-1-yl)propanenitrile
    • (R)-ruxolitinib
    • MDL: MFCD12031592
    • 인치: 1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1
    • InChIKey: HFNKQEVNSGCOJV-OAHLLOKOSA-N
    • 미소: [C@@H](C1CCCC1)(N1N=CC(C2N=CN=C3NC=CC=23)=C1)CC#N

계산된 속성

  • 정밀분자량: 306.15900
  • 동위원소 질량: 306.15929460g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 23
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 453
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 83.2
  • 소수점 매개변수 계산 참조값(XlogP): 2.1

실험적 성질

  • 색과 성상: No data available
  • 밀도: 1.40
  • 융해점: No data available
  • 비등점: 592.6±50.0 °C at 760 mmHg
  • 플래시 포인트: 312.2±30.1 °C
  • 용해도: Soluble in DMSO (61 mg/ml at 25 °C), ethanol (15 mg/ml) with warming, DMF (~5 mg/ml), water (<1 mg/ml at 25 °C), and methanol.
  • PSA: 83.18000
  • LogP: 3.46638
  • 산도 계수(pKa): 11.63±0.50(Predicted)

Ruxolitinib 보안 정보

Ruxolitinib 세관 데이터

  • 세관 번호:29335990

Ruxolitinib 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AD698-5mg
Ruxolitinib
941678-49-5 98+%
5mg
952CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AD698-10mg
Ruxolitinib
941678-49-5 98+%
10mg
1395CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AD698-50mg
Ruxolitinib
941678-49-5 98+%
50mg
3745CNY 2021-05-08
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-2622-10g
Ruxolitinib
941678-49-5 95%
10g
$1450 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021577-50mg
Ruxolitinib
941678-49-5 98%
50mg
¥405 2024-07-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12624-5mg
Ruxolitinib (INCB018424)
941678-49-5 98%
5mg
¥100.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12624-25mg
Ruxolitinib (INCB018424)
941678-49-5 98%
25mg
¥350.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12624-100mg
Ruxolitinib (INCB018424)
941678-49-5 98%
100mg
¥650.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1829-5 mg
Ruxolitinib
941678-49-5 99.42%
5mg
¥679.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1829-10 mg
Ruxolitinib
941678-49-5 99.42%
10mg
¥1012.00 2022-04-26

Ruxolitinib 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8
참조
Cost-effective preparation method of Ructinib using 3-cyclopentyl acrylonitrile
, China, , ,

합성 방법 2

반응 조건
1.1 Reagents: Ammonium bifluoride Solvents: Acetonitrile ;  rt → reflux; reflux → rt
1.2 Reagents: Ammonia ;  overnight, rt
참조
Preparation of ruxolitinib
, China, , ,

합성 방법 3

반응 조건
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  20 °C; 24 h, 90 °C
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, 120 °C
참조
Regio- and Enantioselective Synthesis of N-Substituted Pyrazoles by Rhodium-Catalyzed Asymmetric Addition to Allenes
Haydl, Alexander M.; Xu, Kun; Breit, Bernhard, Angewandte Chemie, 2015, 54(24), 7149-7153

합성 방법 4

반응 조건
1.1 Reagents: Diethanolamine ,  (+)-Dibenzoyltartaric acid ;  25 - 30 °C
1.2 Reagents: Water
1.3 Reagents: (+)-Dibenzoyltartaric acid Solvents: Isopropanol ,  Acetonitrile ;  1 h, 75 - 80 °C; 8 - 10 h, 25 - 30 °C
참조
An improved process for the preparation of Ruxolitinib phosphate
, India, , ,

합성 방법 5

반응 조건
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  3 h, 120 °C
1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  overnight, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
참조
Synthesis of INCB018424 with high ee value
Li, Wen-jie; Song, Hao, Hecheng Huaxue, 2011, 19(2), 280-282

합성 방법 6

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ;  overnight, rt
참조
Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, and/or a Bcl-2 inhibitor
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ;  overnight, rt
참조
Topical formulation comprising (R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  15 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
참조
Processes for preparing JAKs inhibitors and related intermediate compounds
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  15 h, rt
1.2 Reagents: Sodium chloride ,  Water Solvents: Water ;  rt
참조
Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction
Lin, Qiyan; Meloni, David; Pan, Yongchun; Xia, Michael; Rodgers, James; et al, Organic Letters, 2009, 11(9), 1999-2002

합성 방법 10

반응 조건
1.1 Solvents: Ethanol ;  5 h, rt
참조
Industrial process synthesis of ruxolitinib intermediate salts toward JAK inhibitors
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: Boron trifluoride etherate Solvents: Acetonitrile ;  rt; 5 h, rt → 70 °C
1.2 Reagents: Ammonia Solvents: Water ;  12 h, rt
참조
Process for synthesis of ruxolitinib
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 - 3 h, 30 °C; 30 °C → reflux; 5 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8 - 9
참조
Intermediate of JAK inhibitor and preparation method thereof
, China, , ,

합성 방법 13

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 - 3 h, rt; rt → reflux; 5 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8 - 9
참조
Method for preparing JAK inhibitor Ruxolitinib or its salt
, China, , ,

합성 방법 14

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ;  rt → 100 °C; 15 min, 100 °C; 100 °C → 40 °C
1.2 Reagents: Trifluoroacetic anhydride ;  15 min, 40 °C
1.3 Reagents: Triethylamine ;  neutralized
참조
Process for preparing enantiomerically enriched JAK inhibitors
, United States, , ,

합성 방법 15

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  (βS)-β-Cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyri… Solvents: Dichloromethane ;  6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ;  overnight, rt
참조
Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor and/or a CDK4/6 inhibitor
, World Intellectual Property Organization, , ,

합성 방법 16

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  6 h
1.2 Reagents: Ethylenediamine Solvents: Methanol ;  overnight
참조
Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, a PD-1 inhibitor and/or a PD-L1 inhibitor
, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ;  overnight, rt
참조
Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor and/or a JAK-2 inhibitor
, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ;  overnight, rt
참조
JAK PI3K/mTOR inhibitors combination therapy
, World Intellectual Property Organization, , ,

Ruxolitinib Raw materials

Ruxolitinib Preparation Products

Ruxolitinib 공급 업체

Xiantao Lizhao Pharmaceutical Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:941678-49-5)ruxolitinib
주문 번호:LZ0162
인벤토리 상태:in Stock
재다:100mg
순결:99%
마지막으로 업데이트된 가격 정보:Tuesday, 6 January 2026 10:11
가격 ($):inquiry
Email:1010771219@qq.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:941678-49-5)Ruxolitinib
주문 번호:sfd696
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:32
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:941678-49-5)Ruxolitinib
주문 번호:A23578
인벤토리 상태:in Stock
재다:1g/5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 04:15
가격 ($):256.0/898.0
Email:sales@amadischem.com
추천 공급업체
Xiantao Lizhao Pharmaceutical Technology Co., Ltd
(CAS:941678-49-5)ruxolitinib
LZ0162
순결:99%
재다:100mg
가격 ($):문의
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:941678-49-5)Ruxolitinib
sfd696
순결:99.9%
재다:200kg
가격 ($):문의
Email